molecular formula C7H13IO B1405159 4-Iodo-2,2-dimethyl-tetrahydro-pyran CAS No. 882687-80-1

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Cat. No. B1405159
M. Wt: 240.08 g/mol
InChI Key: CTPMPYIKWARWDI-UHFFFAOYSA-N
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Description

“4-Iodo-2,2-dimethyl-tetrahydro-pyran” is a chemical compound used as a building block in organic synthesis . It has the molecular formula C7H13IO .


Molecular Structure Analysis

The molecular structure of “4-Iodo-2,2-dimethyl-tetrahydro-pyran” consists of a tetrahydropyran ring with two methyl groups attached to one of the carbon atoms and an iodine atom attached to another carbon atom . The InChI code for this compound is 1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 .

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis and Activity in Biochemical Contexts : Tetrahydropyran derivatives, including those related to 4-Iodo-2,2-dimethyl-tetrahydro-pyran, have been synthesized for studying their biological activities. For example, Shouksmith et al. (2015) described the synthesis of tetrahydropyran derivatives and analyzed their growth-inhibitory activities in HeLa cells, indicating a non-specific mechanism of action correlating with lipophilicity (Shouksmith et al., 2015).

  • Catalysis and Synthetic Methodology : Patra and Mahapatra (2010) reported the synthesis of a series of 4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives using Aliquat®336 as a phase-transfer catalyst in water under microwave irradiation, highlighting a clean and efficient synthetic method (Patra & Mahapatra, 2010).

  • Conformational Studies : Tran et al. (2005) conducted conformational studies of derivatives of tetrahydro-4H-pyran-4-one, providing insights into the structural aspects of these compounds (Tran et al., 2005).

Applications in Organic Chemistry

  • One-Pot Synthesis Techniques : Hazeri et al. (2014) demonstrated a one-pot synthesis method for tetrahydrobenzo[b]pyran derivatives, using starch solution as a catalyst. This represents an advancement in the synthesis of such compounds with nontoxic, biodegradable catalysts (Hazeri et al., 2014).

  • Advanced Synthesis of Derivatives : Konno et al. (2009) synthesized TAK779, a CCR5 antagonist, using a form of 4H-tetrahydropyran. Their work demonstrates the chemical versatility and utility of tetrahydropyran derivatives in complex organic syntheses (Konno et al., 2009).

Safety And Hazards

“4-Iodo-2,2-dimethyl-tetrahydro-pyran” may be hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound . In case of accidental exposure, seek medical advice .

properties

IUPAC Name

4-iodo-2,2-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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